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Barium hexafluorogermanate

Scintillators Time-Resolved Luminescence Nanophosphors

Researchers requiring ultrafast scintillators or safe GeF₄ precursors face limited supply of phase-pure BaGeF₆. This compound resolves both with subnanosecond cross-luminescence and controlled thermal decomposition. • ~180 ps decay time enables superior TOF-PET timing resolution and high-energy particle discrimination. • Solid-state GeF₄ precursor: decomposes at 700 °C to high-purity GeF₄ for Si-Ge epitaxy, eliminating hazardous gas handling. • White crystalline powder, ≥99% purity, 10.9 eV band gap, 4.56 g/cm³ density; verified by XRD and time-resolved photoluminescence.

Molecular Formula BaF6Ge
Molecular Weight 323.95 g/mol
Cat. No. B13767769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium hexafluorogermanate
Molecular FormulaBaF6Ge
Molecular Weight323.95 g/mol
Structural Identifiers
SMILESF[Ge-2](F)(F)(F)(F)F.[Ba+2]
InChIInChI=1S/Ba.F6Ge/c;1-7(2,3,4,5)6/q+2;-2
InChIKeyAQQNUPLMYBELTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Hexafluorogermanate Overview


Barium hexafluorogermanate (BaGeF₆) is an inorganic fluorometallate compound belonging to the A₂BF₆ family, characterized by a trigonal crystal structure (space group R-3m) comprising [GeF₆]²⁻ octahedral anions and Ba²⁺ cations [1]. With a molecular weight of 323.95 g/mol, a melting point of 665 °C, and a density of 4.56 g/cm³, BaGeF₆ is commercially available as white crystalline powder [2]. Its wide band gap (experimentally determined at 10.9 eV), ultrafast subnanosecond luminescence decay, and high sensitivity to H₂O₂ at low concentrations distinguish it within the hexafluorometallate class [3].

Material type Inorganic hexafluorometallate; wide-band-gap VUV optical host
Luminescence behavior Subnanosecond decay time supports ultrafast time-resolved photonics research
Sensing capability Reported high photoluminescence sensitivity to H₂O₂ at low concentration
Pressure response Distinct reversible phase transition enables high-pressure calibration studies

Why BaGeF₆ Cannot Be Substituted


While BaGeF₆ shares the general A₂BF₆ formula with analogs such as BaSiF₆, BaSnF₆, and BaTiF₆, direct substitution is precluded by compound-specific variations in electronic structure, vibrational behavior, and chemical reactivity. Differences in the tetravalent cation (Ge⁴⁺ vs. Si⁴⁺, Sn⁴⁺, Ti⁴⁺) modulate lattice distortion, band gap energy, and ligand-field strength, which in turn govern luminescence decay kinetics, detection sensitivity, and thermal decomposition pathways [1][2]. The evidence below quantifies these divergences, demonstrating that selection of BaGeF₆ over its analogs must be driven by application-specific performance requirements rather than chemical similarity alone.

Cation-modulated electronic structure

Ge⁴⁺ differs from Si⁴⁺, Sn⁴⁺, Ti⁴⁺ in ionic radius and ligand field; band gap and luminescence kinetics may not transfer to other hexafluorometallates.

Pressure-phase behavior not replicated

The reversible phase transition near 9.6 kbar and enhanced librational mode pressure dependence are unique to BaGeF₆; BaSiF₆, BaSnF₆, BaTiF₆ do not show equivalent pressure markers.

Decomposition pathway divergence

Thermal decomposition yields GeF₄ rather than SiF₄ or SnF₄; semiconductor precursor utility and handling safety profile may not be assumed for analogs.

BaGeF₆ Differentiation Evidence


Luminescence Decay Time vs. BaSiF₆

Rare-earth-codoped BaGeF₆ nanowires exhibit a luminescence decay time in the subnanosecond regime, measured at approximately 0.18 ns (180 ps) for intrinsic ultrafast emissions, which is significantly shorter than the decay time observed for similarly prepared BaSiF₆ nanowires. The difference is attributed to greater lattice distortion in BaGeF₆ due to the larger ionic radius of Ge⁴⁺ (67 pm) compared to Si⁴⁺ (54 pm) [1][2].

Luminescence Decay Time
Head-to-head
~0.18 ns (180 ps) for BaGeF₆ vs. slower decay in BaSiF₆ nanowires
Supports selection for fast-timing scintillation research
Time-resolved PL at 7 K; rare-earth-codoped microrods
Scintillators Time-Resolved Luminescence Nanophosphors

H₂O₂ Detection Sensitivity vs. BaSiF₆

The photoluminescence (PL) emission intensity of BaGeF₆ nanowires is highly sensitive to hydrogen peroxide (H₂O₂) at low concentrations, enabling quantitative detection. Direct comparison with BaSiF₆ nanowires reveals that BaGeF₆ exhibits superior sensitivity to H₂O₂, attributable to its higher surface-to-volume ratio in the nanowire morphology and distinct surface chemistry [1].

H₂O₂ Detection Sensitivity
Head-to-head
Higher PL quenching sensitivity to H₂O₂ vs. BaSiF₆ nanowires
Supports chemosensor research; reported sensitivity advantage
Qualitative superiority stated; exact LOD not specified in source
Chemosensing H₂O₂ Detection Optical Sensors

High-Pressure Phase Transition vs. Analogs

BaGeF₆ undergoes a reversible pressure-induced phase transition at 9.6 kbar, accompanied by splitting of librational modes in the Raman spectrum. The pressure dependence of these split librational modes reaches up to approximately 3 cm⁻¹·kbar⁻¹, which is the highest observed among the isomorphous hexafluorometallates (BaSiF₆, BaSnF₆, BaTiF₆) investigated in the same study [1].

High-Pressure Phase Transition
Head-to-head
Reversible transition at 9.6 kbar; librational mode pressure dependence ~3 cm⁻¹·kbar⁻¹
Unique pressure fingerprint for diamond anvil cell calibration
Room-temperature Raman; not observed in BaSiF₆, BaSnF₆, BaTiF₆
High-Pressure Chemistry Raman Spectroscopy Phase Transitions

Thermal Decomposition to GeF₄

Thermal decomposition of BaGeF₆ at 700 °C yields BaF₂ and gaseous GeF₄ according to the reaction: BaGeF₆ → BaF₂ + GeF₄. This pathway enables the use of BaGeF₆ as a solid-state precursor for generating high-purity germanium tetrafluoride, which is a critical dopant gas in semiconductor manufacturing [1]. In contrast, decomposition of BaSiF₆ yields SiF₄, while BaTiF₆ and BaSnF₆ produce their respective tetrafluorides, but the thermal stability and decomposition temperature of BaGeF₆ is specifically noted in the literature as a reliable synthetic route.

Thermal Decomposition to GeF₄
Class-level
BaGeF₆ → BaF₂ + GeF₄ at 700 °C
Solid-state precursor route for GeF₄ generation
Review-level source; verify conditions for specific precursor use
Thermal Decomposition Germanium Tetrafluoride Semiconductor Precursors

Experimental Band Gap Measurement

The energy gap width of BaGeF₆ was experimentally determined from photoluminescence excitation spectra of the 455 nm emission to be 10.9 eV, positioning it as a wide-band-gap material suitable for vacuum ultraviolet (VUV) optical applications [1]. While computational band gaps exist for many A₂BF₆ compounds (e.g., DFT-calculated band gap of 5.607 eV for BaGeF₆), this experimentally derived value provides a reliable benchmark for comparing optical transparency and electronic structure across the family.

Experimental Band Gap
Supporting evidence
10.9 eV (experimental, PL excitation)
Wide-band-gap benchmark for VUV transparency
DFT-calculated gap underestimates (5.607 eV)
Wide Band Gap Materials Photoluminescence Excitation Cross-Luminescence

Mn⁴⁺ Red Phosphor LED Performance

BaGeF₆:Mn⁴⁺ red phosphor, synthesized via hydrothermal method, was incorporated into a warm white LED device, achieving a high color rendering index (Ra) of 92.1, a high luminous efficacy (LE) of 146.4 lm/W, and a low correlated color temperature (CCT) of 3888 K [1]. While Mn⁴⁺-doped BaSiF₆, BaSnF₆, and BaTiF₆ are also studied as red phosphors, the reported performance metrics for BaGeF₆:Mn⁴⁺ demonstrate its viability for high-quality solid-state lighting.

Mn⁴⁺ Red Phosphor LED
Supporting evidence
Ra = 92.1, LE = 146.4 lm/W, CCT = 3888 K
High CRI and efficacy for warm white LED research
Standalone device data; comparator context not provided
LED Phosphors Mn⁴⁺ Doping Solid-State Lighting

BaGeF₆ Application Scenarios


Ultrafast Scintillation Detectors

The subnanosecond decay time (~180 ps) of BaGeF₆, significantly faster than BaSiF₆, makes it a superior candidate for time-of-flight positron emission tomography (TOF-PET) scanners and high-energy particle detectors where temporal resolution directly impacts image quality and event discrimination [1][2]. Procurement of BaGeF₆ over BaSiF₆ in this context is justified by the quantifiable improvement in timing performance.

H₂O₂ Optical Sensors

BaGeF₆ nanowires demonstrate enhanced photoluminescence sensitivity to H₂O₂ compared to BaSiF₆ nanowires, enabling detection at lower concentrations [1]. This makes BaGeF₆ the preferred material for developing optical chemosensors in applications ranging from environmental monitoring to enzymatic assay platforms.

GeF₄ Solid-State Precursor

The thermal decomposition of BaGeF₆ at 700 °C yields high-purity GeF₄ gas, a critical dopant for silicon-germanium epitaxy and ion implantation [1][2]. Using BaGeF₆ as a solid precursor mitigates the hazards associated with storing and handling gaseous GeF₄, providing a safer and more controllable supply chain solution for semiconductor fabs.

Pressure-Sensing Research Tool

The reversible phase transition of BaGeF₆ at 9.6 kbar, coupled with its uniquely high pressure dependence of librational modes (~3 cm⁻¹·kbar⁻¹), offers a spectroscopic fingerprint for pressure calibration in diamond anvil cell experiments [1]. This behavior is not observed in BaSiF₆, BaSnF₆, or BaTiF₆, making BaGeF₆ a distinctive material for high-pressure physics research.

Mn⁴⁺ Red Phosphors for Warm White LEDs

BaGeF₆:Mn⁴⁺ red phosphors enable warm white LED devices with a high color rendering index (Ra = 92.1) and high luminous efficacy (146.4 lm/W), addressing the blue-rich emission of conventional LEDs and improving visual comfort [1]. While other A₂BF₆:Mn⁴⁺ phosphors exist, BaGeF₆:Mn⁴⁺ delivers competitive performance metrics suitable for premium lighting applications.

Application
Selection Property
Validation Focus
Ultrafast scintillator research
Subnanosecond decay time
Timing resolution comparison with BaSiF₆; decay kinetics under relevant excitation
H₂O₂ optical sensor development
Photoluminescence sensitivity to H₂O₂
Quenching response vs. BaSiF₆ nanowires; detection limit benchmarking
GeF₄ solid-state precursor synthesis
Thermal decomposition to GeF₄
Decomposition temperature, by-product purity, and handling safety profile
High-pressure calibration research
Reversible phase transition pressure marker
Librational mode pressure coefficient; reproducibility across pressure cycles
Mn⁴⁺ red phosphor LED research
White LED device performance metrics
CRI, luminous efficacy, CCT; phosphor stability under operating conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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